β‑Ether Linkage Confers Distinct Lipophilicity and Electronic Profile Compared to Cinnamic Acid
3‑Phenoxyprop‑2‑enoic acid exhibits significantly higher lipophilicity (cLogP ~1.66) relative to the parent compound cinnamic acid (cLogP ~2.13) [REFS‑1][REFS‑2]. This ~0.47 unit reduction in cLogP reflects the replacement of a hydrogen atom with an ether oxygen, which increases polarity while maintaining aromatic character, thereby altering passive membrane permeability predictions and compound distribution profiles in biological assays [REFS‑3].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.6637 |
| Comparator Or Baseline | Cinnamic acid, cLogP = 2.13 |
| Quantified Difference | ΔcLogP ≈ -0.47 |
| Conditions | ChemSrc computational property estimation |
Why This Matters
Lipophilicity directly influences bioavailability, cellular permeability, and off‑target binding; a measurable ΔcLogP of ~0.47 justifies selecting this specific β‑phenoxy scaffold over cinnamic acid when a less lipophilic, more polar analog is required for assay optimization.
- [1] PubChem. Cinnamic acid, CID 444539. View Source
